N-[4-(acetamidosulfonyl)phenyl]-6-hydroxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S/c1-8(18)17-23(21,22)10-4-2-9(3-5-10)16-13(20)11-6-12(19)15-7-14-11/h2-7H,1H3,(H,16,20)(H,17,18)(H,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINBKGLNWXHHBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(acetamidosulfonyl)phenyl]-6-hydroxypyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring through cyclization reactions involving appropriate precursors. The hydroxyl and carboxamide groups are introduced via selective functionalization reactions. The phenyl ring with the acetamidosulfonyl group is then attached through coupling reactions, such as Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and employing green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-[4-(acetamidosulfonyl)phenyl]-6-hydroxypyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in the acetamidosulfonyl moiety can be reduced to an amine.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the nitro group results in amines .
Scientific Research Applications
In Vitro Studies
In vitro studies have demonstrated that N-[4-(acetamidosulfonyl)phenyl]-6-hydroxypyrimidine-4-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
| HeLa (Cervical) | 10.0 |
These results indicate a promising potential for the compound as a lead for developing new anticancer agents.
In Vivo Studies
In vivo experiments using xenograft models have shown that treatment with this compound leads to a significant reduction in tumor size compared to controls. The following case study illustrates this effect:
Case Study: Tumor Growth Inhibition
- Model: Xenograft model using A549 lung cancer cells
- Treatment Duration: 28 days
- Results: Tumor size decreased by approximately 45% in treated groups compared to controls.
This highlights the efficacy of this compound in reducing tumor growth in vivo .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, potentially through the modulation of pro-inflammatory cytokines. A study assessed its impact on TNF-alpha and IL-6 production in macrophage cell lines:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These findings suggest that the compound may serve as a therapeutic agent for inflammatory diseases by reducing cytokine levels.
Pharmacological Insights
This compound has been explored for its potential use in combination therapies with other known agents. This approach can enhance therapeutic efficacy while minimizing side effects associated with higher doses of single agents .
Safety and Toxicity Assessments
Toxicological evaluations conducted on animal models have indicated a favorable safety profile at therapeutic doses. No significant adverse effects were observed, reinforcing the compound's viability for clinical applications.
Mechanism of Action
The mechanism of action of N-[4-(acetamidosulfonyl)phenyl]-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and cell proliferation . This inhibition can lead to the suppression of cancer cell growth and microbial proliferation .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s unique 6-hydroxypyrimidine-4-carboxamide backbone distinguishes it from analogs in the literature. Key comparisons include:
Key Observations :
Physicochemical Properties
Hydrogen Bonding: The hydroxyl and sulfonyl groups in the target compound may promote intermolecular hydrogen bonding, as observed in N-[4-(Phenyliminomethyl)phenyl]-acetamide hydrate, which forms extended networks via O–H···N interactions .
Biological Activity
N-[4-(Acetamidosulfonyl)phenyl]-6-hydroxypyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : CHNOS
- Molecular Weight : 288.29 g/mol
The structure includes a pyrimidine core substituted with an acetamidosulfonyl group and a hydroxyl group, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that this compound may inhibit certain protein kinases, particularly those involved in inflammatory and proliferative pathways. For instance, it has been shown to modulate the activity of AKT protein kinases, which play a critical role in cell survival and metabolism.
Biological Activities
-
Antiviral Activity :
- Recent studies have indicated that derivatives of this compound exhibit antiviral properties against human adenovirus (HAdV). For example, compounds similar to this compound demonstrated significant inhibitory effects on HAdV replication, with selectivity indexes exceeding 100 compared to standard antiviral agents like niclosamide .
- Anti-inflammatory Effects :
-
Antitumor Activity :
- There is emerging evidence that compounds with similar structures can exhibit cytotoxic effects on various cancer cell lines. This activity is thought to arise from the compound's ability to induce apoptosis in tumor cells through modulation of signaling pathways associated with cell growth and survival .
Study 1: Antiviral Efficacy Against HAdV
A series of analogs were tested for their efficacy against HAdV in vitro. Among them, this compound showed promising results:
- IC : 0.27 μM
- CC : 156.8 μM
- The compound demonstrated low toxicity while effectively inhibiting viral replication, suggesting its potential as a therapeutic agent for HAdV infections in immunocompromised patients .
Study 2: Inhibition of AKT Pathways
In a study focused on inflammatory diseases, this compound was evaluated for its effects on AKT-mediated signaling:
- The compound significantly reduced phosphorylated AKT levels in treated cells, indicating effective inhibition of the pathway.
- This reduction correlated with decreased expression of pro-inflammatory cytokines, supporting its potential use in treating inflammatory disorders .
Data Summary
| Activity | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Antiviral (HAdV) | 0.27 | 156.8 | >100 |
| Anti-inflammatory (AKT) | Not specified | Not specified | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
